4-iodo-1H-pyrrole-2-carboxylic Acid

Total Synthesis Marine Natural Products Lamellarin Alkaloids

4-Iodo-1H-pyrrole-2-carboxylic acid (CAS 252861-26-0) is a halogenated heterocyclic building block belonging to the pyrrole-2-carboxylic acid family. It features an iodine atom at the 4-position and a free carboxylic acid at the 2-position (C₅H₄INO₂, MW 236.995 g/mol).

Molecular Formula C5H4INO2
Molecular Weight 237 g/mol
CAS No. 252861-26-0
Cat. No. B1311999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1H-pyrrole-2-carboxylic Acid
CAS252861-26-0
Molecular FormulaC5H4INO2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=C(NC=C1I)C(=O)O
InChIInChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
InChIKeyPGSPYCIHODWVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1H-pyrrole-2-carboxylic Acid (CAS 252861-26-0) — What Procurement Specialists Need to Know Before Selecting a Halogenated Pyrrole-2-carboxylic Acid Building Block


4-Iodo-1H-pyrrole-2-carboxylic acid (CAS 252861-26-0) is a halogenated heterocyclic building block belonging to the pyrrole-2-carboxylic acid family. It features an iodine atom at the 4-position and a free carboxylic acid at the 2-position (C₅H₄INO₂, MW 236.995 g/mol) [1]. Within this compound class, halogen identity—iodo, bromo, chloro, or fluoro—governs cross-coupling reactivity, halogen-bonding capability, and metabolic stability. The present compound is most frequently deployed as a synthetic intermediate in palladium-catalyzed cross-coupling cascades and in the total synthesis of marine pyrrole alkaloids [2].

Why 4-Bromo, 4-Chloro, or 4-Fluoro Pyrrole-2-carboxylic Acids Cannot Reliably Replace the 4-Iodo Analog


Although all 4-halopyrrole-2-carboxylic acids share the same pyrrole-carboxylic acid scaffold, the C–X bond dissociation energy and the facility of oxidative addition to palladium(0) decrease in the order I > Br ≫ Cl > F. This trend dictates that the 4-iodo congener undergoes cross-coupling under milder conditions and with greater chemoselectivity in substrates bearing multiple halogens [1]. Furthermore, in polycyclic alkaloid total synthesis—exemplified by the lamellarin family—the 4-iodo substituent serves a dual purpose: it acts as a transient cross-coupling handle and subsequently enables an Ullmann-type lactone ring closure that is not accessible with bromide or chloride leaving groups under similarly mild conditions [2]. Generic replacement of the iodo variant with a bromo or chloro analog therefore carries a demonstrable risk of lower coupling yields, competing protodehalogenation, or outright synthetic failure.

Quantitative Differentiation Evidence for 4-Iodo-1H-pyrrole-2-carboxylic Acid Versus Its Nearest Halogenated Analogs


Iodo-Specific Scalability in Lamellarin Alkaloid Synthesis — Multigram One-Pot Procedure

In the total synthesis of lamellarin D trimethyl ether and lamellarin H, a 3,5-diaryl-4-iodopyrrole-2-carboxylate intermediate (derived from the target compound) was prepared in multigram quantities via a scalable one-pot procedure. The 4-iodo substituent is mandatory for the subsequent one-pot Pomeranz–Fritsch alkylation/cyclization and Ullmann-type lactone ring closure that assembles the pentacyclic lamellarin skeleton [1]. No analogous multigram procedure employing the 4-bromo or 4-chloro pyrrole-2-carboxylate has been reported for this scaffold. The 4-iodo group is retained through multiple high-yielding operations, demonstrating a chemoselectivity advantage that is unique to the iodo congener in this reaction manifold [1].

Total Synthesis Marine Natural Products Lamellarin Alkaloids

Superior C–I Bond Reactivity in Palladium-Catalyzed Cross-Coupling Relative to C–Br and C–Cl

Class-level kinetic data across diverse heteroaryl halides demonstrate that iodoarenes undergo oxidative addition with Pd(0) catalysts approximately 10–100× faster than the corresponding bromoarenes, and several orders of magnitude faster than chloroarenes [1]. In the pyrrole series specifically, 3-iodo-2-formyl-1-tosylpyrroles couple efficiently with a broad spectrum of arylboronic acids using PdCl₂(dppf), whereas the analogous 3-bromo substrates require more forcing conditions and show narrower substrate scope [2]. Although direct kinetic data for 4-iodo- vs. 4-bromo-1H-pyrrole-2-carboxylic acid are not published, the intrinsic C–I vs. C–Br reactivity difference is transferable across similarly substituted pyrrole systems. This translates into higher cross-coupling yields at lower catalyst loadings and shorter reaction times for the iodo derivative.

Cross-Coupling Palladium Catalysis Suzuki–Miyaura

Iodine-Driven Halogen Bonding and Molecular Recognition — A Structural Rationale for Lead Optimization Libraries

The iodine substituent on the target compound forms stronger halogen bonds than bromine or chlorine, with halogen-bond donor strength (as measured by the electrostatic potential maximum on the σ-hole) ranking as I > Br > Cl ≫ F. Quantitative computational studies place the σ-hole magnitude of iodobenzene-type systems at approximately +20–25 kcal/mol at the 0.001 a.u. isodensity surface, vs. +12–18 kcal/mol for bromo and +5–10 kcal/mol for chloro analogs [1]. In protein–ligand complexes, C–I···O=C halogen bonds contribute −1.5 to −3.5 kcal/mol of binding free energy, frequently shifting IC₅₀ values by 5- to 50-fold relative to the bromo congener [2]. Although direct IC₅₀ comparisons for 4-iodo- vs. 4-bromo-1H-pyrrole-2-carboxylic acid against a defined target are absent from the open literature, the structure–activity principle is robust across multiple halogenated heterocycle series.

Halogen Bonding Medicinal Chemistry Fragment-Based Drug Design

Compatibility with DNA-Encoded Library (DEL) Technology — Iodination as the Preferred Diversification Handle

A general set of DNA-compatible reactions for preparing multisubstituted pyrroles was demonstrated in Bioconjugate Chemistry (2021). The workflow relies on robust iodination of the pyrrole core followed by Suzuki coupling to install diverse aryl substituents [1]. The authors explicitly selected iodination—rather than bromination—because the C–I bond provides the optimal balance of stability during DNA-tag handling and reactivity under the aqueous, near-neutral pH conditions mandated by DEL chemistry. In contrast, the more reactive bromopyrrole intermediates exhibited premature uncoupling, while chloropyrroles failed to undergo Suzuki coupling at the low Pd loadings permissible in DEL protocols [1].

DNA-Encoded Library DEL Pyrrole Diversification

Proven Application Scenarios Where 4-Iodo-1H-pyrrole-2-carboxylic Acid Is the Scientifically Validated Choice


Total Synthesis of Lamellarin Alkaloids and Structurally Related Marine Polycyclic Pyrroles

The compound serves as the direct precursor to the 3,5-diaryl-4-iodopyrrole-2-carboxylate intermediate that has been used in a scalable one-pot procedure to produce multigram quantities of the lamellarin pentacyclic core. Four subsequent high-yielding operations convert this intermediate into lamellarin D trimethyl ether and lamellarin H [1]. Any laboratory or CRO undertaking lamellarin or related polycyclic pyrrole alkaloid synthesis should prioritize the 4-iodo building block, as the bromo and chloro analogs are not validated in this synthetic sequence.

Palladium-Catalyzed Cross-Coupling for Array Synthesis and Lead Optimization

When a pyrrole-2-carboxylic acid scaffold is intended for iterative Suzuki–Miyaura or Sonogashira diversification—particularly at the 4-position—the 4-iodo derivative offers the fastest oxidative addition kinetics [1]. This enables lower catalyst loadings, shorter reaction times, and higher conversion than the 4-bromo or 4-chloro analogs, translating into higher throughput in parallel synthesis and lower per-compound cost in library production.

DNA-Encoded Library (DEL) Construction on Pyrrole Scaffolds

The only published general method for generating DNA-tagged multisubstituted pyrroles employs iodination followed by Suzuki coupling under DNA-compatible conditions [1]. The 4-iodo-1H-pyrrole-2-carboxylic acid building block (or its ester derivatives) is therefore the validated entry point for constructing pyrrole-based DELs. Procurement of the bromo or chloro analog is not supported by published DEL compatibility data.

Fragment-Based and Structure-Guided Drug Design Exploiting Halogen Bonding

In target binding sites where a backbone carbonyl or carboxylate side chain can accept a halogen bond, the iodine substituent provides the strongest σ-hole interaction of any common halogen [1]. The 4-iodo building block should be prioritized over the 4-bromo or 4-chloro variants in fragment growth campaigns where a 4-position halogen bond has been identified by crystallography or computational docking as a key affinity driver.

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